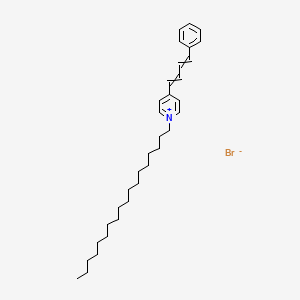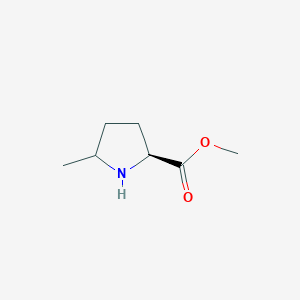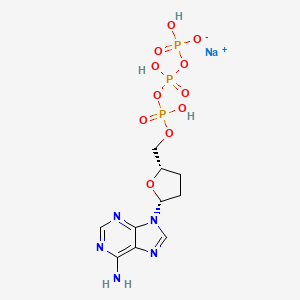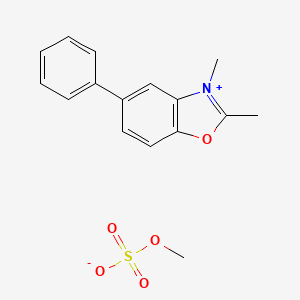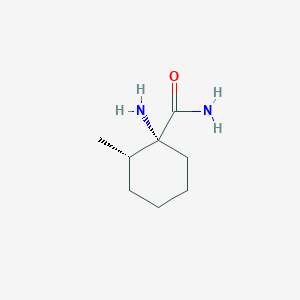
Cholestanol acetate
Übersicht
Beschreibung
Cholestanol acetate is a chemical compound with the molecular formula C29H50O2 . It is a derivative of cholesterol, which is a lipid-type molecule and one of the most important structural components of cell membranes .
Molecular Structure Analysis
The molecular structure of cholestanol acetate consists of a steroid skeleton of four fused rings, three six-membered and one five-membered, with an aliphatic hydrocarbon side chain . The IUPAC Standard InChI for cholestanol acetate is InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 .
Physical And Chemical Properties Analysis
Cholestanol acetate has a molecular weight of 430.71 . Its melting point is 96-97 °C, and its predicted boiling point is 446.3±13.0 °C . The predicted density of cholestanol acetate is 0.98±0.1 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Thermal Behavior and Solid Polymorphs : Cholesteryl acetate exhibits unique thermal behavior and solid-solid transitions. Special thermal treatments can induce a cholesteric phase in cholesteryl acetate, leading to the formation of four solid states (SI, SII, SIII, and SIV). These states show distinct X-ray powder diffraction patterns, indicating different crystalline forms (Kunihisa & Gotoh, 1977).
Biosynthesis Studies : Research on the biosynthesis of cholesterol has shown that cholesteryl acetate can be purified to isolate specific components, such as C14-cholesterol, which are important for understanding cholesterol metabolism (Schwenk & Werthessen, 1952).
Methodological Aspects in Lipid Research : Cholesterol and its derivatives, including cholestanol, are used as markers in clinical lipid research. Advances in analytical methods for determining serum noncholesterol sterols and stanols, including cholestanol, highlight their importance in biomedical research (Lütjohann, 2015).
Catalytic Hydrogenation : The hydrogenation of cholesteryl acetate in specific conditions, such as in acetic acid containing hydrochloric acid, has been explored to understand its chemical properties and potential applications (Kawasaki, 1939).
Epoxidation and Structural Analysis : The preparation and crystallization of cholestan derivatives, like 5α,6α-Epoxy-7-norcholestan-3β-yl acetate, have been studied for their molecular structures and chemical behaviors (Andrade et al., 2011).
Incorporation in Plant Tissue Cultures : Cholesteryl acetate has been used to investigate the biosynthesis of phytoecdysteroids in plant tissue cultures, providing insights into plant biochemistry and molecular biology (Nagakari et al., 1994).
Eigenschaften
IUPAC Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-27H,7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLIUSDPFOUISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Glycine, N-[N-[2-methoxy-2-oxo-1-(phenylmethyl)ethyl]-D-phenylalanyl]-, methyl ester, (S)- (9CI)](/img/no-structure.png)
